1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
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Overview
Description
1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride is a spirocyclic compound characterized by its unique structural framework.
Preparation Methods
The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction, although this method can be complex and expensive . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs.
Chemical Reactions Analysis
1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various spirocyclic compounds.
Medicine: Its unique structure allows for the development of novel therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s inability to maintain its cell wall integrity, ultimately resulting in cell death.
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride can be compared with other spirocyclic compounds such as:
4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride: This compound shares a similar spirocyclic structure but differs in its substituent at position 4.
1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride: This compound has a hydroxyl group at position 4, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific structural features and its potential as an antituberculosis agent.
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULQUUPYZQFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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